molecular formula C13H18BrNO B7974553 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine

Cat. No.: B7974553
M. Wt: 284.19 g/mol
InChI Key: HVVNARJZJPKTBA-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position, yielding 4-bromo-3-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethylamine in the presence of a base to form 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]amine.

    Cyclization: Finally, the amine undergoes cyclization with a suitable reagent to form the pyrrolidine ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the pyrrolidine ring to a more saturated form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Substituted phenoxyethyl derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dehalogenated or fully saturated pyrrolidine derivatives.

Scientific Research Applications

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chloro-3-methyl-phenoxy)-ethyl]-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(4-Methyl-3-phenoxy)-ethyl]-pyrrolidine: Lacks the halogen substitution.

    1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-piperidine: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the phenoxyethyl group and the pyrrolidine ring also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-[2-(4-bromo-3-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-10-12(4-5-13(11)14)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVNARJZJPKTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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